molecular formula C9H7Br2NO B6282187 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one CAS No. 263896-33-9

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B6282187
CAS No.: 263896-33-9
M. Wt: 305
InChI Key:
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Description

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the molecular formula C9H7Br2NO and a molecular weight of 304.97 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one typically involves the bromination of 1,2,3,4-tetrahydroquinolin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline-4-one derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1,2,3,4-tetrahydroquinoline: A mono-brominated derivative with similar reactivity but different biological activities.

    6,8-difluoro-1,2,3,4-tetrahydroquinolin-4-one:

Uniqueness

6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activities. This dual bromination enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

CAS No.

263896-33-9

Molecular Formula

C9H7Br2NO

Molecular Weight

305

Purity

95

Origin of Product

United States

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